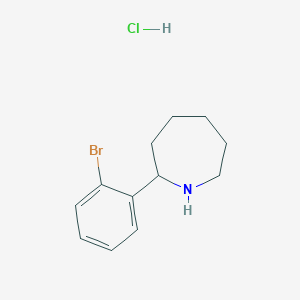
(2-Aminophenyl)(morpholino)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Aminophenyl)(morpholino)methanone hydrochloride” is a chemical compound with the CAS No. 1048648-81-2 . It is used for research purposes and is available from various suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Wissenschaftliche Forschungsanwendungen
Phosphonic Acid Preparation and Applications
Phosphonic acids, characterized by their unique bonding structure involving a phosphorus atom, have broad applications across chemistry, biology, and physics. They are utilized for their bioactive properties, in bone targeting, designing supramolecular materials, surface functionalization, and as agents in medical imaging. The diverse methods for synthesizing phosphonic acids highlight their significance in numerous research projects, which may suggest potential utility for (2-Aminophenyl)(morpholino)methanone hydrochloride in similar domains, considering its structural analogy to phosphorus-containing compounds (Sevrain et al., 2017).
Advanced Oxidation Processes for Environmental Remediation
Research into the degradation of recalcitrant compounds, such as acetaminophen, through advanced oxidation processes (AOPs) underscores the importance of identifying and understanding the behavior of various chemical moieties in environmental remediation. The study on acetaminophen by-products and their biotoxicity provides insights into the mechanisms and efficacy of AOPs, suggesting that compounds like (2-Aminophenyl)(morpholino)methanone hydrochloride could be subjects of interest in environmental chemistry, especially regarding their degradation pathways and potential environmental impacts (Qutob et al., 2022).
Applications in Drug Delivery Systems
The development of phosphorus-containing polymers highlights their biocompatibility and resistance to protein adsorption, marking their importance in biomedical applications such as drug delivery systems. Given the structural specificity and functional potential of (2-Aminophenyl)(morpholino)methanone hydrochloride, it could play a role in the synthesis or modification of such polymers, contributing to the advancement of drug delivery technologies (Monge et al., 2011).
Neuroprotective Mechanisms in Cerebral Ischemia
Citicoline, known for its neuroprotective properties, serves as an intermediate in the biosynthesis of phosphatidylcholine and shows beneficial effects in CNS injury and pathology. Research on citicoline’s mechanisms suggests potential areas where structurally or functionally related compounds, such as (2-Aminophenyl)(morpholino)methanone hydrochloride, might be investigated for their effects on brain health and neuroprotection, especially in conditions like cerebral ischemia (Hatcher & Dempsey, 2002).
Eigenschaften
IUPAC Name |
(2-aminophenyl)-morpholin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13;/h1-4H,5-8,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTFRMAGTVLJGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Morpholinylcarbonyl)phenyl]amine hydrochloride | |
CAS RN |
1048648-81-2 |
Source


|
| Record name | Methanone, (2-aminophenyl)-4-morpholinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048648-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)








![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)